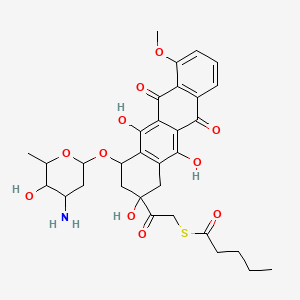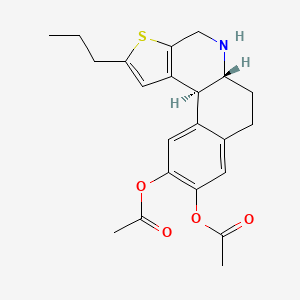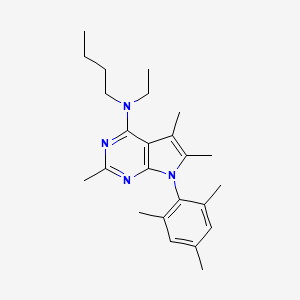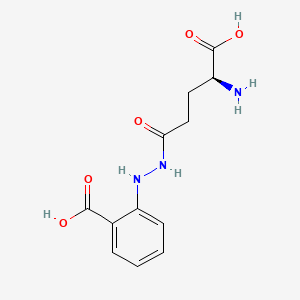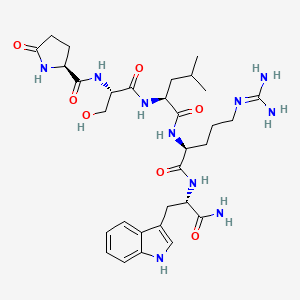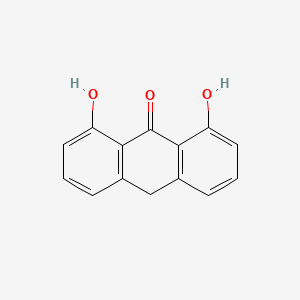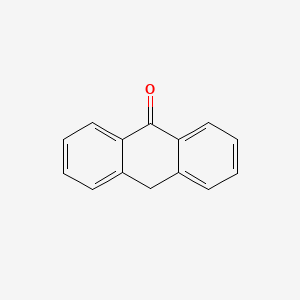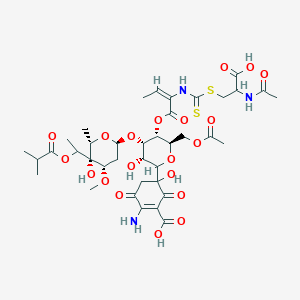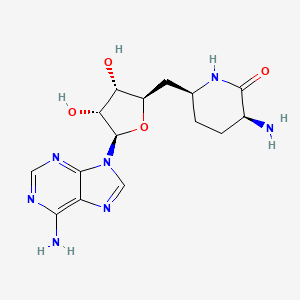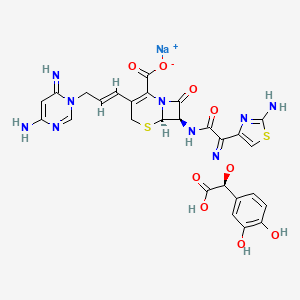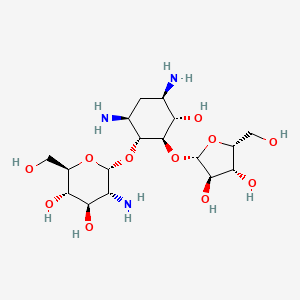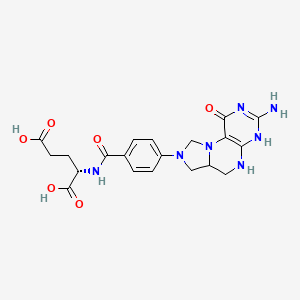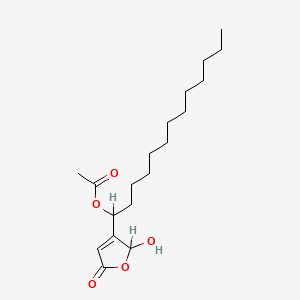
1-(2-hydroxy-5-oxo-2H-furan-3-yl)tridecyl acetate
Overview
Description
1-(2-Hydroxy-5-oxo-2H-furan-3-yl)tridecyl acetate is a chemical compound with the molecular formula C19H32O5 . It has an average mass of 340.454 Da and a monoisotopic mass of 340.224976 Da .
Molecular Structure Analysis
The molecular structure of 1-(2-hydroxy-5-oxo-2H-furan-3-yl)tridecyl acetate consists of 19 carbon atoms, 32 hydrogen atoms, and 5 oxygen atoms . The structure includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .Physical And Chemical Properties Analysis
1-(2-Hydroxy-5-oxo-2H-furan-3-yl)tridecyl acetate has a density of 1.1±0.1 g/cm3 . It has a boiling point of 490.1±45.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±2.8 mmHg at 25°C and an enthalpy of vaporization of 87.2±6.0 kJ/mol . The flash point is 166.2±22.2 °C . The index of refraction is 1.494 . The compound has 5 hydrogen bond acceptors and 1 hydrogen bond donor .Scientific Research Applications
Structural and Conformational Insights
- The study by Ianelli et al. (1996) investigates the structural aspects of similar compounds, focusing on the conformation and crystal structure. This research highlights the importance of understanding the molecular structure for potential applications in synthetic chemistry and drug design (Ianelli et al., 1996).
Analytical Applications
- Llovera et al. (2005) explore the use of related furan derivatives as internal standards for analytical methods like gas chromatography-mass spectrometry. This suggests potential applications in analytical chemistry for precision and accuracy in measurements (Llovera et al., 2005).
Synthesis of Complex Molecules
- The synthesis of complex furan derivatives, as described by Gimazetdinov et al. (2016), indicates the versatility of these compounds in constructing intricate molecular structures, useful in synthetic organic chemistry and drug development (Gimazetdinov et al., 2016).
Applications in Biology and Medicine
- Xie et al. (2009) and Xie et al. (2008) have identified compounds related to 1-(2-hydroxy-5-oxo-2H-furan-3-yl)tridecyl acetate as germination stimulants for root parasitic plants, highlighting a potential application in agriculture and plant biology (Xie et al., 2009), (Xie et al., 2008).
Implications in Pharmacology
- Although not directly related to 1-(2-hydroxy-5-oxo-2H-furan-3-yl)tridecyl acetate, research by Vulupala et al. (2018) on similar compounds suggests potential applications in pharmacology, particularly in the development of ACE inhibitors which are crucial in treating conditions like hypertension (Vulupala et al., 2018).
properties
IUPAC Name |
1-(2-hydroxy-5-oxo-2H-furan-3-yl)tridecyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O5/c1-3-4-5-6-7-8-9-10-11-12-13-17(23-15(2)20)16-14-18(21)24-19(16)22/h14,17,19,22H,3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXHMXIOLIYZHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C1=CC(=O)OC1O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90923552 | |
| Record name | 1-(2-Hydroxy-5-oxo-2,5-dihydrofuran-3-yl)tridecyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-hydroxy-5-oxo-2H-furan-3-yl)tridecyl acetate | |
CAS RN |
120755-15-9 | |
| Record name | Agn 190383 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120755159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Hydroxy-5-oxo-2,5-dihydrofuran-3-yl)tridecyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AGN-190383 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN8JP0Y3QA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



